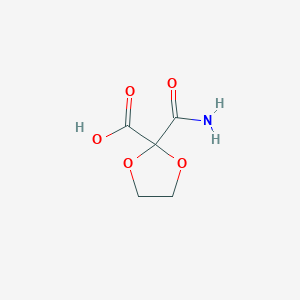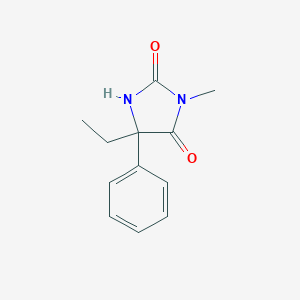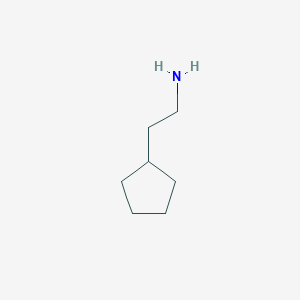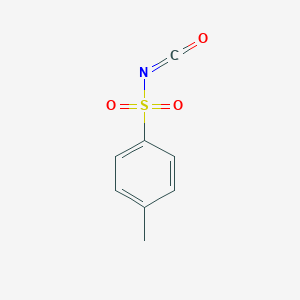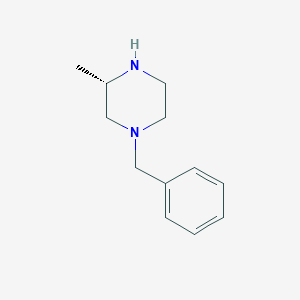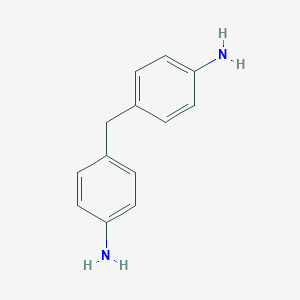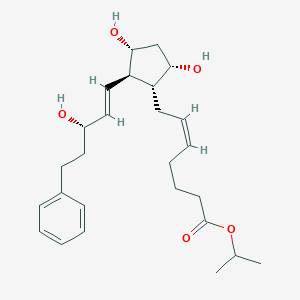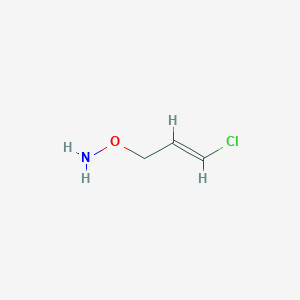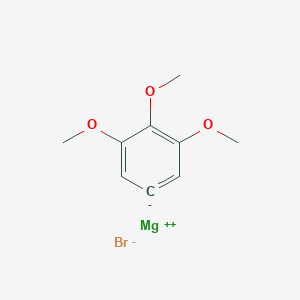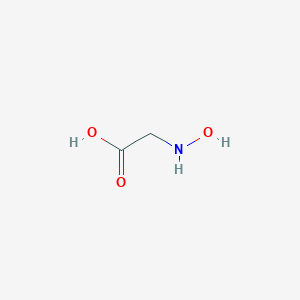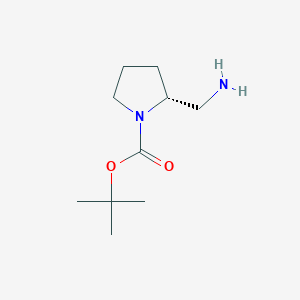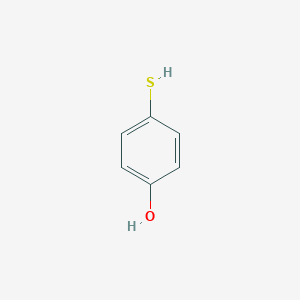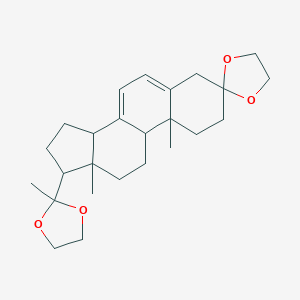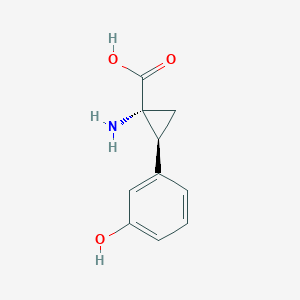
2-(2-Methylphenyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)azepane is a compound that falls within the class of azepanes, which are seven-membered alicyclic secondary amines. These compounds are of interest due to their potential applications in various fields, including the synthesis of polymers and ionic liquids. The azepane ring structure is a key feature that imparts unique chemical and physical properties to these compounds .
Synthesis Analysis
The synthesis of azepane derivatives can be achieved through various strategies. One approach involves the photopolymerization of phenyl azides, which leads to polymers with a 1,2-azepinediyl structure. This process is thought to proceed via singlet phenylnitrene and azacycloheptatetraene intermediates . Another strategy for synthesizing functionalized azepanes is demonstrated by the construction of dihydroxylated unsaturated azepanes from a pent-4-enal synthon derived from d-xylose. This method utilizes a key step of conjugate addition followed by ring-closing metathesis (RCM) . Additionally, the synthesis of thienyl-substituted 3H-azepines has been reported, starting from dilithiated 2-methyl-5-propargylthiophene and isopropyl isothiocyanate, showcasing the versatility of azepane derivatives .
Molecular Structure Analysis
The molecular structure of azepane derivatives can be complex, as evidenced by the formation of a hydrogen-bonded tetramer in the case of (2RS,4SR)-7-bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol. This compound exhibits a cyclic centrosymmetric tetramer due to O-H···O and O-H···N hydrogen bonds . Such intricate hydrogen bonding patterns are crucial for understanding the molecular interactions and stability of azepane derivatives.
Chemical Reactions Analysis
Azepane derivatives can undergo a variety of chemical reactions. For instance, the photopolymerization of aryl azides in the presence of nitrogen leads to poly-1,2-azepines, which are highly susceptible to oxidation. Upon exposure to air or oxidative doping with agents like I2 or AsF5, these polymers can become electrically conductive . The reactivity of azepane derivatives is also highlighted by the formation of azepine rings through reactions involving super bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepane derivatives are influenced by their molecular structure. For example, the presence of a seven-membered ring structure in azepanes makes them suitable for the synthesis of a new family of room temperature ionic liquids. The transformation of azepane into tertiary amines, followed by quaternization, yields quaternary azepanium salts with varying physical states depending on the anion and substituents on the azepanium cation core. These salts exhibit wide electrochemical windows, making them promising alternatives to traditional electrolytes .
Applications De Recherche Scientifique
Pharmaceutical Applications : Azepane-based compounds like 2-(2-Methylphenyl)azepane exhibit a broad range of pharmacological properties due to their structural diversity. Such compounds have been instrumental in discovering new therapeutic agents. Over 20 azepane-based drugs have received FDA approval and are used to treat various diseases. Recent developments in azepane-based compounds have shown promising applications in treating cancer, tuberculosis, Alzheimer's, and microbial infections. They also function as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs among others. Structure-activity relationship (SAR) and molecular docking studies play a crucial role in identifying potent bioactive compounds, guiding the design and development of new, less toxic, and more effective azepane-based drugs (Zha et al., 2019).
Synthesis and Biological Properties : The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like azepine, azepane, and azepinone have been extensively studied. These compounds have significant pharmacological and therapeutic implications. The literature indicates various methods for ring expansion from five or six-membered compounds, leading to the synthesis of various derivatives. However, more exploration is needed in the biological aspect, suggesting that N-containing seven-membered heterocycles like azepane still offer vast potential for research and application in medicine and pharmacology (Kaur et al., 2021).
Propriétés
IUPAC Name |
2-(2-methylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-7-4-5-8-12(11)13-9-3-2-6-10-14-13/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNCGKWGANWBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

